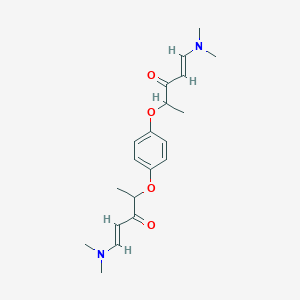
1-(Dimethylamino)-4-(4-((4-(dimethylamino)-1-methyl-2-oxo-3-butenyl)oxy)phenoxy)-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-4-(4-((4-(dimethylamino)-1-methyl-2-oxo-3-butenyl)oxy)phenoxy)-1-penten-3-one is a useful research compound. Its molecular formula is C20H28N2O4 and its molecular weight is 360.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Dimethylamino)-4-(4-((4-(dimethylamino)-1-methyl-2-oxo-3-butenyl)oxy)phenoxy)-1-penten-3-one, identified by the CAS number 477865-78-4, is a synthetic compound with potential applications in various fields, including pharmaceuticals and agriculture. This compound features a complex molecular structure characterized by a dimethylamino group, multiple phenoxy linkages, and a pentenone moiety, contributing to its biological activity.
Molecular Characteristics
- Molecular Formula : C20H28N2O4
- Molecular Weight : 360.45 g/mol
- Structural Features :
- Dimethylamino groups that enhance lipophilicity and biological interaction.
- Phenoxy linkages that may contribute to its receptor binding capabilities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of dimethylamino groups suggests potential interactions with neurotransmitter systems, possibly influencing signaling pathways related to neurotransmission and cellular communication.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural characteristics exhibit antimicrobial properties. The phenoxy groups can enhance the affinity for microbial membranes, leading to increased efficacy against bacterial strains.
- Anticancer Potential : Research has shown that compounds containing pentenone structures can exhibit cytotoxic effects on cancer cells. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression.
- Neuroactive Effects : Given the dimethylamino groups, there is potential for neuroactive effects. Compounds with similar functionalities have been noted for their ability to modulate neurotransmitter release or receptor activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Neuroactive | Modulation of neurotransmitter release | , |
Case Study: Anticancer Activity
A study conducted on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of apoptotic pathways via mitochondrial dysfunction and caspase activation.
Case Study: Antimicrobial Efficacy
In vitro assays have shown that derivatives of this compound exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mode of action was suggested to involve disruption of bacterial membrane integrity.
Propriétés
IUPAC Name |
(E)-1-(dimethylamino)-4-[4-[(E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxyphenoxy]pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-15(19(23)11-13-21(3)4)25-17-7-9-18(10-8-17)26-16(2)20(24)12-14-22(5)6/h7-16H,1-6H3/b13-11+,14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEMPMXDFKBGNQ-PHEQNACWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)OC(C)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC1=CC=C(C=C1)OC(C(=O)/C=C/N(C)C)C)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














